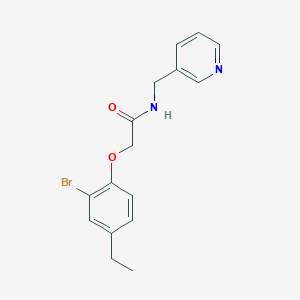
2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BPA and is used in various research studies as a tool to investigate the mechanism of action and physiological effects of different compounds.
作用机制
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood. However, it is believed that this compound interacts with certain receptors in the central nervous system, which leads to changes in neurotransmitter release and ultimately affects the physiological responses of the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide are still being studied. However, it has been shown to have effects on the central nervous system, including changes in neurotransmitter release and modulation of synaptic transmission. Additionally, this compound has been shown to have effects on various biochemical pathways, including the regulation of gene expression and protein synthesis.
实验室实验的优点和局限性
One advantage of using 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its ability to modulate the central nervous system and various biochemical pathways. This makes it a useful tool for investigating the effects of different compounds on these pathways. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide. One direction is to further investigate its mechanism of action and how it interacts with different receptors in the central nervous system. Another direction is to study its effects on different biochemical pathways and how it can be used as a tool to investigate the effects of different compounds on these pathways. Additionally, future research could focus on developing new compounds based on the structure of 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide that have improved pharmacological properties and can be used to treat various diseases.
合成方法
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide can be achieved through a multistep process. The first step involves the reaction of 2-bromo-4-ethylphenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 3-pyridinemethanol to form the desired product.
科学研究应用
2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been used in various scientific research studies as a tool to investigate the mechanism of action and physiological effects of different compounds. This compound has been used to study the effects of different drugs on the central nervous system, as well as the effects of different compounds on various biochemical pathways.
属性
分子式 |
C16H17BrN2O2 |
|---|---|
分子量 |
349.22 g/mol |
IUPAC 名称 |
2-(2-bromo-4-ethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-12-5-6-15(14(17)8-12)21-11-16(20)19-10-13-4-3-7-18-9-13/h3-9H,2,10-11H2,1H3,(H,19,20) |
InChI 键 |
YZMFVGFRCMDKNG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CN=CC=C2)Br |
规范 SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CN=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296584.png)
![4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296585.png)


![4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B296588.png)
![2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B296590.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296595.png)

![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)
![3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296604.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296607.png)
![N-[(5-{[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296610.png)